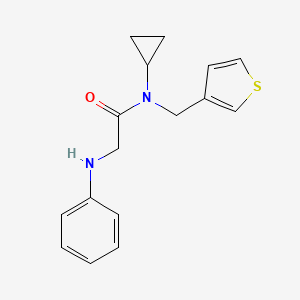![molecular formula C11H20N2O B7587188 N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7587188.png)
N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It is a chemical compound that has been used in scientific research to study the role of mGluR5 in various physiological and pathological processes.
Mécanisme D'action
N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The activation of mGluR5 by glutamate leads to the activation of intracellular signaling pathways, which regulate various physiological processes such as synaptic plasticity, learning and memory, and pain perception. This compound blocks the binding of glutamate to mGluR5, thereby inhibiting its downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in various animal models. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in rodents. It also has analgesic effects and can reduce pain perception in animal models of chronic pain. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of drug addiction.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for the specific study of the role of this receptor in various physiological and pathological processes. It is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations. It has poor solubility in water, which can limit its use in certain experimental settings. Additionally, its effects may be influenced by other factors such as the presence of other glutamate receptors.
Orientations Futures
There are several future directions for research on N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide. One area of interest is the development of more potent and selective mGluR5 antagonists for use in clinical settings. Another area of interest is the study of the role of mGluR5 in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and autism spectrum disorder. Additionally, the potential use of this compound as a therapeutic agent in these disorders warrants further investigation.
Méthodes De Synthèse
The synthesis of N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide involves the reaction of 4-methylpiperidine with 2-bromoethyl prop-2-enoate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain this compound as a white crystalline solid. The purity of the compound can be further improved by recrystallization.
Applications De Recherche Scientifique
N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological processes. It has been shown to have therapeutic potential in the treatment of several neurological and psychiatric disorders, such as anxiety, depression, schizophrenia, and drug addiction.
Propriétés
IUPAC Name |
N-[2-(4-methylpiperidin-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-3-11(14)12-6-9-13-7-4-10(2)5-8-13/h3,10H,1,4-9H2,2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNUSWSAVUKCFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[2-(4-hydroxyphenyl)ethyl]butanamide](/img/structure/B7587110.png)
![2-[4-(Thiophen-2-ylmethylamino)phenyl]ethanol](/img/structure/B7587125.png)

![2-[[4-Fluoro-3-(trifluoromethyl)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7587139.png)

![2-butoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine](/img/structure/B7587164.png)
![N-(3-azabicyclo[3.1.0]hexan-6-yl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B7587171.png)
![4-[[(6-Propan-2-ylpyrimidin-4-yl)amino]methyl]benzoic acid](/img/structure/B7587183.png)



![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)

![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)